molecular formula C36H44N4O2 B1231275 Manzamine E

Manzamine E

Cat. No.: B1231275
M. Wt: 564.8 g/mol
InChI Key: LTHULOBARTYAMF-JUOMLHCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manzamine E is a member of the manzamine family, a class of marine alkaloids isolated from marine sponges. These compounds are known for their complex polycyclic structures and diverse biological activities. This compound, like its relatives, exhibits significant bioactivity, including antimalarial, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of manzamine alkaloids, including Manzamine E, involves several complex steps due to their intricate structures. The synthetic routes typically include stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions . These reactions require precise control of reaction conditions to achieve the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of manzamine alkaloids is challenging due to their complex structures. a method for kilogram-scale preparation has been developed, which involves extracting fresh sponge with acetone, followed by an acid-base partition scheme and fractionation using silica gel vacuum liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Manzamine E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to synthesize derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex natural product synthesis.

    Biology: Investigated for its role in marine ecology and sponge-microbe interactions.

    Medicine: Exhibits promising anticancer, antimalarial, and antimicrobial activities. .

    Industry: Potential applications in developing new pharmaceuticals and bioactive compounds.

Mechanism of Action

Manzamine E is part of a larger family of manzamine alkaloids, which include compounds like Manzamine A, Manzamine B, and Ircinal A. These compounds share a similar polycyclic structure but differ in their specific ring arrangements and functional groups . This compound is unique due to its specific bioactivity profile and structural features, which contribute to its distinct biological effects.

Comparison with Similar Compounds

  • Manzamine A
  • Manzamine B
  • Ircinal A
  • Keramaphidin B

Properties

Molecular Formula

C36H44N4O2

Molecular Weight

564.8 g/mol

IUPAC Name

(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one

InChI

InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25?,30-,34?,35-,36-/m0/s1

InChI Key

LTHULOBARTYAMF-JUOMLHCBSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)(C4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Synonyms

manzamine E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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